9,14-Dihydroxyoctadecanoic acid
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Overview
Description
9,14-Dihydroxyoctadecanoic acid is a long-chain fatty acid with the molecular formula C18H36O4. It is characterized by the presence of two hydroxyl groups at the 9th and 14th positions on the octadecanoic acid chain . This compound is a type of hydroxy fatty acid, which is known for its various applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,14-Dihydroxyoctadecanoic acid typically involves the hydroxylation of octadecanoic acid. One common method includes the use of oleic acid as a starting material. The process involves mixing oleic acid with a catalyst, followed by the dropwise addition of a hydrogen peroxide solution. The reaction is carried out at temperatures ranging from 20°C to 80°C for 0.5 to 24 hours . The catalyst used can be phosphotungstic acid or supported phosphotungstic acid, which helps in achieving good selectivity and high activity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure minimal environmental impact and high yield. The use of environmentally friendly catalysts and reaction conditions is emphasized to meet industrial and environmental standards .
Chemical Reactions Analysis
Types of Reactions
9,14-Dihydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
9,14-Dihydroxyoctadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a biomarker in certain biological processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of lubricants, emulsifiers, and stabilizers
Mechanism of Action
The mechanism of action of 9,14-Dihydroxyoctadecanoic acid involves its interaction with various molecular targets and pathways. As a Bronsted acid, it can donate a hydron to an acceptor, influencing various biochemical reactions . The hydroxyl groups play a crucial role in its reactivity and interaction with other molecules, making it a versatile compound in different applications .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxyoctadecanoic acid: Another hydroxy fatty acid with hydroxyl groups at the 9th and 10th positions.
(9S,10R)-Dihydroxyoctadecanoic acid: A stereoisomer with hydroxyl groups at the 9th and 10th positions.
Uniqueness
9,14-Dihydroxyoctadecanoic acid is unique due to the specific positioning of its hydroxyl groups at the 9th and 14th positions. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
65370-66-3 |
---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
9,14-dihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-11-16(19)13-9-10-14-17(20)12-7-5-4-6-8-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) |
InChI Key |
UHSVJNCEYVVOCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCC(CCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
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